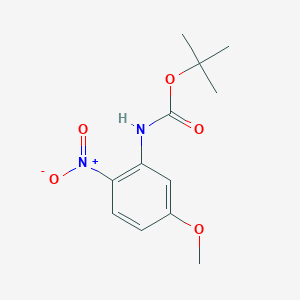

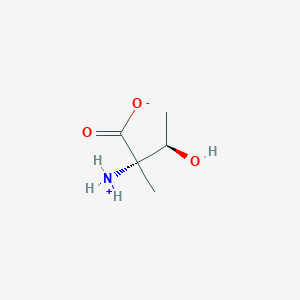

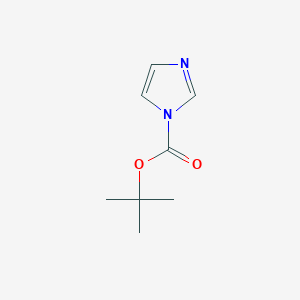

![molecular formula C12H22N2O2 B153135 tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 896464-16-7](/img/structure/B153135.png)

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Overview

Description

The tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures where two rings are joined at a single atom. The compound mentioned is not directly synthesized or analyzed in the provided papers, but related compounds and methodologies can offer insights into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes, as demonstrated in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . This compound provides a convenient entry point to novel compounds and can be further derivatized. Similarly, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate involves an intramolecular lactonization reaction . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often complex, with multiple stereocenters and rings. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows mirror symmetry and a chair conformation of the hexahydropyrimidine ring . The tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These structural insights are valuable for understanding the molecular geometry and potential reactivity of this compound.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal leads to isomeric condensation products . This indicates that spirocyclic compounds with active methylene groups can participate in condensation reactions, which may be relevant for this compound if it possesses similar reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystal structure analysis provides information on the space group, cell dimensions, and density, as seen with tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate . These properties are crucial for understanding the compound's behavior in different environments and can be used to predict the properties of this compound.

Scientific Research Applications

Conformational Analysis and Synthesis in Peptide Mimetics

Research has explored the use of tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate derivatives in the synthesis of constrained surrogates for Pro-Leu and Gly-Leu dipeptides, commonly used in peptide synthesis. These compounds have been studied for their potential as gamma-turn and distorted type II beta-turn mimetics in peptides, providing insights into conformational analysis and molecular modeling calculations (Fernandez et al., 2002).

Supramolecular Arrangements and Crystallography

The compound and its derivatives have been investigated for their role in supramolecular arrangements. Studies have examined the relationship between the molecular and crystal structures of various derivatives, highlighting the impact of substituents on the cyclohexane ring in these arrangements and the types of structures formed by different interactions between hydantoin rings (Graus et al., 2010).

Synthesis Efficiency and Chemical Space Exploration

Research has focused on developing efficient synthetic routes to tert-butyl diazaspiro derivatives. These studies have aimed at improving the yield and efficiency of the synthesis process, making it more practical for exploring novel compounds in chemical space that complement existing piperidine ring systems (Meyers et al., 2009).

Molecular Symmetry and Structural Analysis

Investigations into the crystal structure of tert-butyl diazaspiro derivatives have provided insights into their molecular symmetry. Studies have analyzed the chair conformation of hexahydropyrimidine rings and the spiro-skeleton connections, contributing to a better understanding of the molecular structure and behavior (Dong et al., 1999).

Potential in Drug Discovery and Antitubercular Agents

Recent research has included the synthesis of benzothiazinone derivatives containing tert-butyl diazaspiro[3.5]nonane moieties. These compounds have demonstrated significant in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains, positioning them as potential new antitubercular agents (Wang et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate is primarily used as a reagent in the synthesis of RET kinase inhibitors and in the preparation of CDK4/6 inhibitors . These targets play crucial roles in cell signaling and growth, making them important in the treatment of certain types of cancer.

Mode of Action

The exact mode of action of Tert-Butyl 2,7-diazaspiro[3As a reagent in the synthesis of ret kinase inhibitors and cdk4/6 inhibitors, it likely interacts with these targets to inhibit their activity, thereby disrupting cell signaling and growth .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving RET kinases and CDK4/6. RET kinases are involved in cell growth and differentiation, while CDK4/6 are crucial for cell cycle progression . By inhibiting these targets, the compound can disrupt these pathways and their downstream effects, potentially leading to the inhibition of cancer cell growth.

Pharmacokinetics

The ADME properties of Tert-Butyl 2,7-diazaspiro[3Its molecular weight of226.32 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. It is also a liquid at room temperature , which could influence its absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of RET kinases and CDK4/6. This could result in disrupted cell signaling and cell cycle progression, potentially leading to the inhibition of cancer cell growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a refrigerator , suggesting that it may be sensitive to heat. Its efficacy could also be influenced by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells.

properties

IUPAC Name |

tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-13-9-12/h13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRADOPGBTAJXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647549 | |

| Record name | tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

896464-16-7 | |

| Record name | tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL 2,7-DIAZASPIRO[3.5]NONANE-7-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

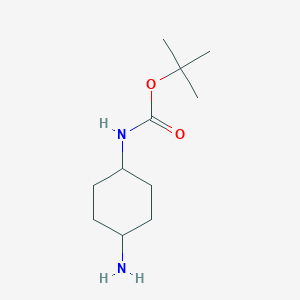

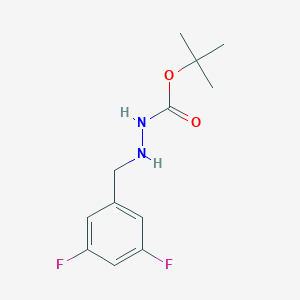

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)

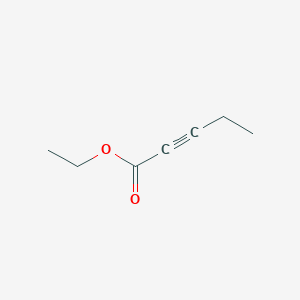

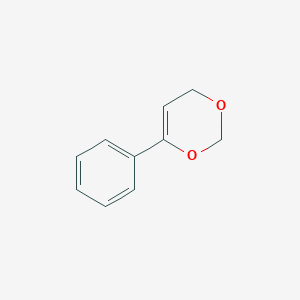

![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)